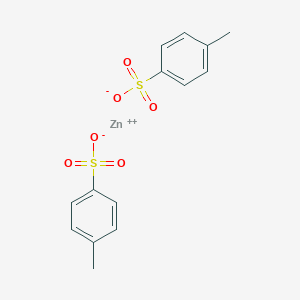
5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid, also known as AEABS, is a chemical compound that has been extensively studied for its potential use in scientific research. AEABS is a sulfonic acid derivative that contains an amino group and an ethoxy group on its aromatic ring. This compound has several applications in biochemical and physiological research, including its use as a fluorescent probe, a pH indicator, and a labeling reagent.
Wirkmechanismus
The mechanism of action of 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid is based on its ability to undergo a reversible conformational change in response to changes in pH and ion concentration. This conformational change results in a shift in the absorption and emission spectra of 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid, making it a useful tool for detecting changes in these parameters.
Biochemische Und Physiologische Effekte
5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid has been shown to have minimal cytotoxicity and is well-tolerated by cells and tissues. This makes it an ideal tool for studying the biochemical and physiological effects of various compounds and conditions on living systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid in lab experiments is its high sensitivity and specificity for detecting changes in pH and ion concentration. Additionally, 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid is relatively easy to use and can be incorporated into a wide range of experimental protocols.
However, there are also some limitations to using 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid in lab experiments. For example, 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid is sensitive to changes in temperature and can be affected by the presence of other compounds in the experimental system. Additionally, 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid may not be suitable for all types of experiments, and researchers should carefully consider its limitations before using it in their studies.
Zukünftige Richtungen
There are several potential future directions for research involving 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid. One area of interest is the development of new applications for this compound, such as its use in imaging and diagnostic technologies. Additionally, researchers may explore new synthesis methods for 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid that can improve its efficiency and purity. Finally, further studies may be conducted to better understand the mechanisms of action and physiological effects of 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid, which could lead to new insights into biological processes and disease mechanisms.
Synthesemethoden
The synthesis of 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid involves the reaction of 2-ethoxyaniline with 5-nitro-2-(sulfonamido)benzoic acid, followed by reduction of the nitro group to an amino group. The resulting product is then sulfonated to form 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid. This synthesis method has been optimized to produce high yields of pure 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid, making it an efficient way to obtain this compound for research purposes.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid has been used in a variety of scientific research applications, including its use as a fluorescent probe for detecting changes in pH and ion concentration. 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid has also been used as a labeling reagent for proteins and other biomolecules, allowing researchers to track the movement and interactions of these molecules within cells and tissues.
Eigenschaften
CAS-Nummer |
135-05-7 |
|---|---|
Produktname |
5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid |
Molekularformel |
C14H16N2O4S |
Molekulargewicht |
308.35 g/mol |
IUPAC-Name |
5-amino-2-(2-ethoxyanilino)benzenesulfonic acid |
InChI |
InChI=1S/C14H16N2O4S/c1-2-20-13-6-4-3-5-11(13)16-12-8-7-10(15)9-14(12)21(17,18)19/h3-9,16H,2,15H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
YRLCWCSMBOVTJM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC2=C(C=C(C=C2)N)S(=O)(=O)O |
Kanonische SMILES |
CCOC1=CC=CC=C1NC2=C(C=C(C=C2)N)S(=O)(=O)O |
Andere CAS-Nummern |
135-05-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7,12-Dioxaspiro[5.6]dodecane](/img/structure/B86791.png)




![Dibenz[b,e]oxepin-6,11-dione](/img/structure/B86799.png)

